2,3,6-Triaminopyridine dihydrochloride

Free Radical Biology Toxicology Metabolism

Research on phenazopyridine-induced muscle necrosis and renal damage requires authentic TAP·2HCl, not generic analogs. This dihydrochloride salt ensures the aqueous solubility and stability critical for reproducible in vitro and in vivo models, serving as both a definitive toxicological probe and a reference standard for HPLC method validation. • Enables direct investigation of superoxide radical and H₂O₂ generation at neutral pH • Provides a stable, soluble starting point for novel anticonvulsant SAR studies • Supports pharmaceutical quality control as the primary forced-degradation product reference

Molecular Formula C5H10Cl2N4
Molecular Weight 197.06 g/mol
CAS No. 20284-90-6
Cat. No. B138384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Triaminopyridine dihydrochloride
CAS20284-90-6
Synonyms2,3,6-Pyridinetriamine Hydrochloride; 
Molecular FormulaC5H10Cl2N4
Molecular Weight197.06 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1N)N)N.Cl.Cl
InChIInChI=1S/C5H8N4.2ClH/c6-3-1-2-4(7)9-5(3)8;;/h1-2H,6H2,(H4,7,8,9);2*1H
InChIKeyOLOSAKLIEXRQST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,6-Triaminopyridine Dihydrochloride: Key Properties


2,3,6-Triaminopyridine dihydrochloride (TAP·2HCl) is a heterocyclic organic compound (molecular weight 197.06 g/mol) [1]. It is primarily recognized as a key metabolite of the urinary tract analgesic phenazopyridine [2]. This compound exhibits a unique chemical structure among anticonvulsants and is known for its capacity to undergo autoxidation, generating reactive oxygen species [2][3]. The dihydrochloride salt form is used to enhance solubility and stability for research applications [1].

Metabolite probe Phenazopyridine toxophore
Key property ROS generation at neutral pH
Salt form Dihydrochloride for aqueous solubility

2,3,6-Triaminopyridine Dihydrochloride: Structural Specificity


Substituting 2,3,6-triaminopyridine dihydrochloride with a generic triaminopyridine analog or a different salt form is not scientifically valid due to its distinct structural and functional profile. As a specific metabolite of phenazopyridine, its 2,3,6-amino substitution pattern on the pyridine ring is crucial for its unique anticonvulsant structure-activity relationships and its ability to generate reactive oxygen species [1][2]. The dihydrochloride salt is also specifically chosen to improve aqueous solubility and stability, which directly impacts experimental reproducibility in in vitro and in vivo models . Using an alternative salt or a different regioisomer would alter these key physicochemical and biological properties, compromising the validity of comparative research.

Target
2,3,6-Triaminopyridine·2HCl
Specific substitution pattern; dihydrochloride salt
Potential substitute
Free base or other salt / regioisomer
Regioisomer mismatch alters anticonvulsant SAR and ROS-generating capacity. Alternative salt forms may not provide equivalent aqueous solubility for in vitro/in vivo reproducibility.

2,3,6-Triaminopyridine Dihydrochloride: Evidence-Based Differentiation


ROS Generation vs. 1,2,4-Triaminobenzene

The in vitro pro-oxidant effects of 2,3,6-triaminopyridine are directly comparable to those of the structurally-related, known toxicant 1,2,4-triaminobenzene. Both compounds generate superoxide radical and hydrogen peroxide via autoxidation at neutral pH [1].

ROS Generation vs. 1,2,4-Triaminobenzene
Head-to-head
Qualitatively similar pro-oxidant profile: generates superoxide and H2O2 at neutral pH.
Supports ROS-mediated toxicity modeling.
Both induce oxidative damage in erythrocytes.
Free Radical Biology Toxicology Metabolism

Computational Stability vs. Other Metabolites

Among the computationally modeled metabolites of phenazopyridine, 2,3,6-triaminopyridine (TAP) was identified as the most stable species based on density functional theory (DFT) calculations [1].

Computational Stability vs. Metabolites
Reported
Most stable phenazopyridine metabolite by DFT calculation.
Justifies selection as primary analytical standard.
Computational ranking; supports stability-indicating method development.
Analytical Chemistry Drug Metabolism Computational Chemistry

Aqueous Solubility: Salt vs. Free Base

The dihydrochloride salt form of 2,3,6-triaminopyridine (TAP·2HCl) is specifically utilized to enhance its solubility in aqueous media, a critical property for reproducible in vitro and in vivo experiments . In contrast, the free base form (CAS 4318-79-0) is expected to have significantly lower water solubility.

Salt Solubility vs. Free Base
Data to verify
Dihydrochloride salt enables aqueous dissolution; free base largely insoluble.
Solubility context for experimental design.
Vendor-reported profile; confirm under specific assay conditions.
Pre-formulation Solubility Biochemistry

In Vivo Toxicity: Muscle and Renal Damage

In a rat model, administration of 2,3,6-triaminopyridine (100 mg/kg, oral) caused extensive necrosis of skeletal muscle and damage to distal renal tubules, effects that are distinct from the parent drug phenazopyridine's primary therapeutic action [1]. This directly implicates the metabolite, not the parent compound, in specific organ toxicities.

In Vivo Toxicity vs. Parent Drug
Class-level
Muscle necrosis and renal tubular damage at 100 mg/kg p.o. in rats.
Metabolite-specific organ toxicity endpoint context.
Distinct from parent drug pharmacological effect.
Toxicology In Vivo Pharmacology Drug Safety

2,3,6-Triaminopyridine Dihydrochloride: Research Applications


Phenazopyridine-Induced Toxicity Studies

Use 2,3,6-triaminopyridine dihydrochloride as the definitive toxicological probe to study the etiology of muscle necrosis and renal damage associated with phenazopyridine use. As established in Section 3, this metabolite, not the parent drug, is responsible for these specific organ toxicities in vivo at 100 mg/kg in rats [1]. This application is critical for researchers aiming to elucidate the molecular pathways of drug-induced oxidative injury.

Analytical Method Development for Stability

Employ 2,3,6-triaminopyridine dihydrochloride as the primary reference standard and forced-degradation product for HPLC method development and validation. As noted in Section 3, TAP is the computationally most stable metabolite of phenazopyridine [2]. Its reliable chromatographic separation from the parent drug is essential for stability-indicating assays in pharmaceutical quality control [2].

ROS-Mediated Cellular Damage Models

Utilize 2,3,6-triaminopyridine dihydrochloride as a model small-molecule inducer of superoxide radical and hydrogen peroxide in vitro at neutral pH. As shown in Section 3, its pro-oxidant activity is directly comparable to the well-studied toxicant 1,2,4-triaminobenzene [3]. This makes it a valuable tool for experiments examining oxidative stress pathways, glutathione depletion, and methaemoglobin formation in erythrocytes or other cell types.

Anticonvulsant Pharmacophore Exploration

Use the 2,3,6-triaminopyridine core as a synthetic starting point or pharmacophore model for designing novel anticonvulsant agents. As described in Section 2, this substitution pattern represents a unique chemical structure for anticonvulsant activity, distinct from established drug classes [4]. The dihydrochloride salt provides a stable, soluble form for further derivatization and structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Phenazopyridine toxicity studies
Metabolite-specific toxophore
Muscle and renal injury endpoints
Analytical stability method development
Primary forced-degradation standard
Chromatographic separation and DFT stability context
ROS-mediated cellular damage models
Pro-oxidant activity at neutral pH
Oxidative stress and glutathione depletion endpoints
Anticonvulsant pharmacophore exploration
Unique 2,3,6-substitution pattern
SAR and derivatization studies

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